

A Spectroscopic Comparison of Alkoxybenzaldehyde Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: **4-Octyloxybenzaldehyde**

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This guide offers a detailed spectroscopic comparison of ortho-, meta-, and para-isomers of methoxybenzaldehyde, ethoxybenzaldehyde, and propoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of their unique spectral characteristics, crucial for unambiguous identification in complex chemical environments. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The distinct substitution patterns of the alkoxy group on the benzaldehyde ring give rise to unique spectroscopic fingerprints for each isomer. These differences are systematically presented in the following tables.

Methoxybenzaldehyde Isomers

Spectroscopic Data	O-Methoxybenzaldehyde	m-Methoxybenzaldehyde	p-Methoxybenzaldehyde
¹ H NMR (CDCl ₃ , δ ppm)	10.51 (s, 1H, CHO), 7.85 (dd, 1H), 7.55 (ddd, 1H), 7.07 (t, 1H), 6.98 (d, 1H), 3.92 (s, 3H, OCH ₃)	9.98 (s, 1H, CHO), 7.51-7.48 (m, 2H), 7.42 (t, 1H), 7.20 (ddd, 1H), 3.86 (s, 3H, OCH ₃)[1]	9.88 (s, 1H, CHO), 7.85 (d, 2H), 7.00 (d, 2H), 3.88 (s, 3H, OCH ₃)
¹³ C NMR (CDCl ₃ , δ ppm)	189.7 (CHO), 161.7, 136.0, 134.1, 128.5, 120.7, 111.4, 55.6 (OCH ₃)	192.1 (CHO), 160.1, 137.8, 130.0, 123.5, 121.8, 112.2, 55.5 (OCH ₃)[1]	190.9 (CHO), 164.6, 132.0, 129.9, 114.3, 55.6 (OCH ₃)[2]
FT-IR (cm ⁻¹)	~1685 (C=O), ~2840, ~2740 (CHO C-H), ~1250 (C-O)	~1700 (C=O), ~2840, ~2730 (CHO C-H), ~1260 (C-O)	~1695 (C=O), ~2835, ~2735 (CHO C-H), ~1255 (C-O)
Mass Spec. (m/z)	136 (M+), 135 (M-H), 107 (M-CHO), 92, 77	136 (M+), 135 (M-H), 107 (M-CHO), 92, 77[3]	136 (M+), 135 (M-H), 108, 92, 77[4]
UV-Vis (λ _{max} , nm)	~254, ~315	~252, ~314	~285

Ethoxybenzaldehyde Isomers

Spectroscopic Data	O-Ethoxybenzaldehyde	m-Ethoxybenzaldehyde	p-Ethoxybenzaldehyde
¹ H NMR (CDCl ₃ , δ ppm)	10.51 (s, 1H, CHO), 7.84 (dd, 1H), 7.51 (ddd, 1H), 7.04 (td, 1H), 6.94 (d, 1H), 4.16 (q, 2H, OCH ₂), 1.49 (t, 3H, CH ₃)[5]	9.97 (s, 1H, CHO), 7.48-7.40 (m, 2H), 7.38 (t, 1H), 7.15 (ddd, 1H), 4.11 (q, 2H, OCH ₂), 1.44 (t, 3H, CH ₃)	9.87 (s, 1H, CHO), 7.83 (d, 2H), 6.98 (d, 2H), 4.13 (q, 2H, OCH ₂), 1.46 (t, 3H, CH ₃)[6]
¹³ C NMR (CDCl ₃ , δ ppm)	189.9 (CHO), 160.9, 136.0, 128.6, 125.1, 121.0, 112.3, 64.5 (OCH ₂), 14.8 (CH ₃)[7]	192.2 (CHO), 159.4, 137.8, 129.9, 123.9, 122.5, 113.1, 63.6 (OCH ₂), 14.8 (CH ₃)	190.8 (CHO), 164.1, 132.0, 130.0, 114.2, 64.0 (OCH ₂), 14.7 (CH ₃)[8]
FT-IR (cm ⁻¹)	~1685 (C=O), ~2980, ~2870 (C-H), ~1245 (C-O)	~1700 (C=O), ~2980, ~2870 (C-H), ~1255 (C-O)	~1697 (C=O), ~2980, ~2870 (C-H), ~1250 (C-O)
Mass Spec. (m/z)	150 (M+), 121 (M-C ₂ H ₅), 93, 65	150 (M+), 121 (M-C ₂ H ₅), 93, 65	150 (M+), 121 (M-C ₂ H ₅), 93, 65[9]
UV-Vis (λ _{max} , nm)	~253, ~318	~250, ~315	~288

Propoxybenzaldehyde Isomers

Spectroscopic Data	O- Propoxybenzaldehyde	m- Propoxybenzaldehyde	p- Propoxybenzaldehyde
¹ H NMR (CDCl ₃ , δ ppm)	10.51 (s, 1H, CHO), 7.83 (dd, 1H), 7.50 (ddd, 1H), 7.03 (td, 1H), 6.94 (d, 1H), 4.04 (t, 2H, OCH ₂), 1.88 (sext, 2H, CH ₂), 1.08 (t, 3H, CH ₃)[9]	9.97 (s, 1H, CHO), 7.46-7.38 (m, 3H), 7.14 (ddd, 1H), 4.00 (t, 2H, OCH ₂), 1.84 (sext, 2H, CH ₂), 1.05 (t, 3H, CH ₃)	9.87 (s, 1H, CHO), 7.82 (d, 2H), 6.97 (d, 2H), 4.01 (t, 2H, OCH ₂), 1.85 (sext, 2H, CH ₂), 1.06 (t, 3H, CH ₃)[10]
¹³ C NMR (CDCl ₃ , δ ppm)	189.9 (CHO), 161.1, 136.0, 128.6, 125.0, 120.9, 112.5, 70.2 (OCH ₂), 22.6 (CH ₂), 10.6 (CH ₃)[9]	192.2 (CHO), 159.5, 137.8, 129.9, 123.8, 122.5, 113.3, 69.8 (OCH ₂), 22.5 (CH ₂), 10.5 (CH ₃)	190.8 (CHO), 164.2, 132.0, 129.9, 114.2, 69.8 (OCH ₂), 22.5 (CH ₂), 10.5 (CH ₃)[11]
FT-IR (cm ⁻¹)	~1685 (C=O), ~2970, ~2880 (C-H), ~1245 (C-O)	~1700 (C=O), ~2970, ~2880 (C-H), ~1255 (C-O)	~1693 (C=O), ~2967, ~2878 (C-H), ~1254 (C-O)[12]
Mass Spec. (m/z)	164 (M+), 121 (M- C ₃ H ₇), 93, 65[9]	164 (M+), 121 (M- C ₃ H ₇), 93, 65	164 (M+), 121 (M- C ₃ H ₇), 93, 65[13]
UV-Vis (λ _{max} , nm)	~253, ~319	~251, ~316	~288[13]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the alkoxybenzaldehyde isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.[7]

- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]
- ^1H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[14] A sufficient number of scans were co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Proton-decoupled ^{13}C NMR spectra were acquired with a 30° pulse, a spectral width of approximately 220 ppm, an acquisition time of 1.0 second, and a relaxation delay of 2.0 seconds to ensure adequate signal intensity for all carbon atoms, including quaternary carbons.[15]
- Data Processing: The Free Induction Decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C) followed by Fourier transformation. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For these liquid alkoxybenzaldehydes, the Attenuated Total Reflectance (ATR) technique was employed. A single drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.[3][16]
- Instrumentation: FT-IR spectra were recorded on an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector and a single-reflection diamond ATR accessory.[17]
- Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[16] The sample spectrum was acquired over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .[16] A total of 16 to 32 scans were co-added to improve the signal-to-noise ratio.[17]
- Data Processing: The resulting spectrum was presented as transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

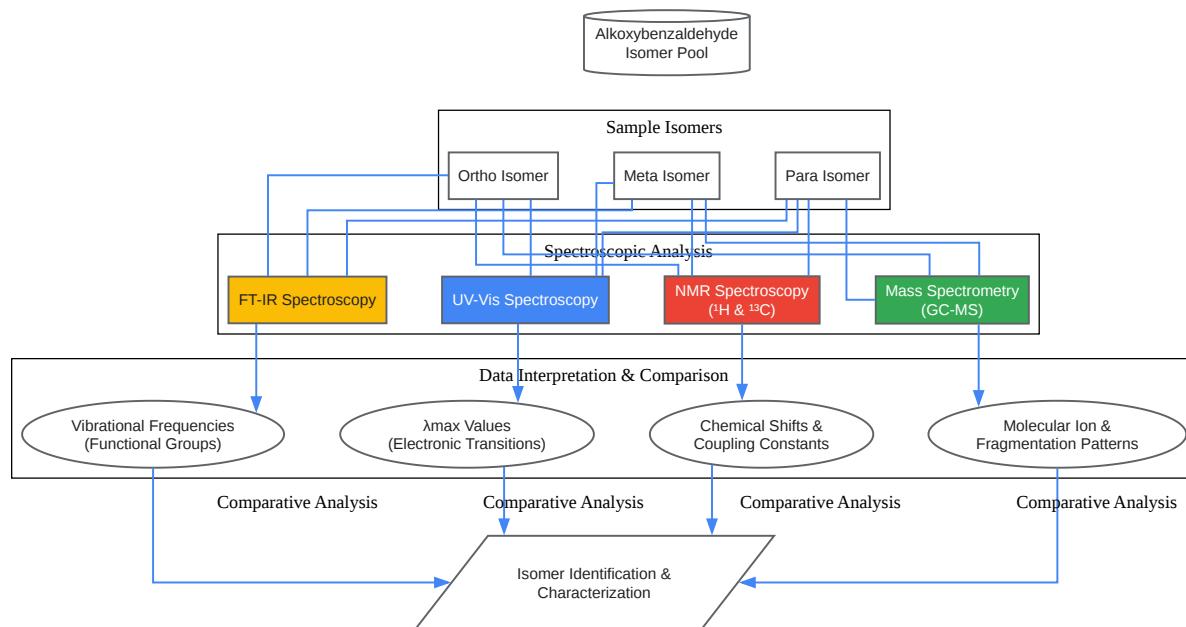
- Sample Introduction: Samples were introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation and subsequent analysis.[18]
- Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source was used.[18]
- GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m) was used. The carrier gas was Helium at a constant flow rate of 1 mL/min. The injector temperature was set to 250°C. A typical oven temperature program started at 60°C, held for 2 minutes, then ramped at 10°C/min to 250°C, and held for 5 minutes.[15][19]
- MS Conditions: The ion source temperature was maintained at 230°C. Electron Ionization was performed at 70 eV.[18] Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-400 amu.
- Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of each isomer was prepared in ethanol to a concentration of approximately 100 μ M. This stock solution was then diluted with ethanol to a concentration that provided an absorbance reading between 0.2 and 0.8 to ensure linearity.
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
- Data Acquisition: The UV-Vis spectra were recorded from 400 to 200 nm using a 1 cm path length quartz cuvette.[20] A cuvette containing pure ethanol was used as a blank to record the baseline.[21]
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

Visualization of Analytical Workflow

The logical workflow for the spectroscopic analysis and comparison of the alkoxybenzaldehyde isomers is depicted in the following diagram.



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Caption: Workflow for spectroscopic analysis of alkoxybenzaldehyde isomers.

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